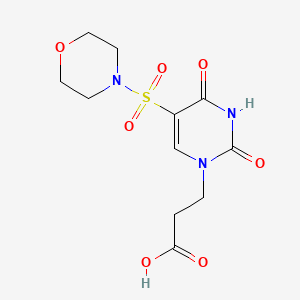
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a phenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the triazole intermediate.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate reaction conditions.
Final Coupling: The final coupling step involves the reaction of the triazole intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the desired carboxamide compound
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Known for its analgesic properties.
4-chloro-3-(trifluoromethyl)phenyl isothiocyanate: Used in the synthesis of aminotetrazole derivatives.
N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(3-(trifluoromethyl)phenyl)urea: Investigated for its potential as a bioactive compound.
Uniqueness
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H10ClF3N4O |
|---|---|
Peso molecular |
366.72 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H10ClF3N4O/c17-12-7-6-10(8-11(12)16(18,19)20)21-15(25)14-13(22-24-23-14)9-4-2-1-3-5-9/h1-8H,(H,21,25)(H,22,23,24) |
Clave InChI |
OQJKNZMSFSCMIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]-](/img/structure/B14098805.png)
![8-methoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14098817.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14098831.png)
![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14098839.png)
![2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098841.png)
![7-Chloro-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098842.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14098845.png)
![3-(4-Fluorophenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14098850.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14098852.png)
![7-(2-methoxyethyl)-3-methyl-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098864.png)
![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B14098867.png)

